molecular formula C17H14N2O B5535946 N-methyl-2-phenylquinoline-4-carboxamide

N-methyl-2-phenylquinoline-4-carboxamide

Cat. No.: B5535946
M. Wt: 262.30 g/mol
InChI Key: MCQVDWJIGGZGKQ-UHFFFAOYSA-N
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Description

N-methyl-2-phenylquinoline-4-carboxamide is a chemical compound with the molecular formula C18H16N2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-phenylquinoline-4-carboxamide typically involves the reaction of 2-phenylquinoline-4-carboxylic acid with methylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated purification systems to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, such as quinoline-4-carboxylic acids, amines, and substituted quinolines .

Mechanism of Action

The mechanism of action of N-methyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of HDAC enzymes, preventing the deacetylation of histone proteins. This leads to an accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell proliferation . Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

  • N-methoxy-N-methyl-2-phenylquinoline-4-carboxamide
  • N-(2-methoxyethyl)-2-phenylquinoline-4-carboxamide

Uniqueness

N-methyl-2-phenylquinoline-4-carboxamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different levels of activity and selectivity in various applications, such as HDAC inhibition and antibacterial activity .

Properties

IUPAC Name

N-methyl-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c1-18-17(20)14-11-16(12-7-3-2-4-8-12)19-15-10-6-5-9-13(14)15/h2-11H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQVDWJIGGZGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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